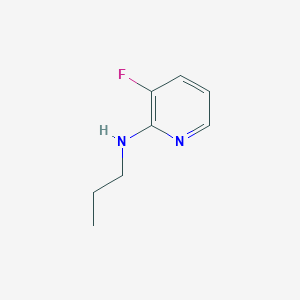

3-fluoro-N-propylpyridin-2-amine

Descripción

Propiedades

Fórmula molecular |

C8H11FN2 |

|---|---|

Peso molecular |

154.18 g/mol |

Nombre IUPAC |

3-fluoro-N-propylpyridin-2-amine |

InChI |

InChI=1S/C8H11FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11) |

Clave InChI |

HCIBIFUKIAGQDV-UHFFFAOYSA-N |

SMILES canónico |

CCCNC1=C(C=CC=N1)F |

Origen del producto |

United States |

Métodos De Preparación

Direct Alkylation of 3-Fluoropyridin-2-amine

This two-step approach involves fluorination followed by N-propylation:

- Fluorination of Pyridin-2-amine :

Pyridin-2-amine is converted to its N-oxide derivative, enabling meta-directed fluorination using tetrabutylammonium fluoride (TBAF) in DMSO at room temperature. For example, 3-bromo-4-nitropyridine N-oxide undergoes fluorination to yield 3-fluoro-4-nitropyridine N-oxide (71% yield). - N-Propylation :

The fluorinated intermediate is alkylated with propyl bromide in ethanol or acetonitrile under basic conditions (e.g., NaOH/KOH). Rhodium catalysts like [Rh(cod)Cl]₂ enhance regioselectivity, achieving 53–60% yields for analogous N-alkylpyridin-2-amine derivatives.

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fluorination | TBAF, DMSO | DMSO | 25°C | 71% |

| Alkylation | Propyl bromide, [Rh(cod)Cl]₂ | Toluene | 140°C | ~55% |

Sequential Alkylation-Fluorination via Pyridine N-Oxide

This method prioritizes N-propylation before fluorination:

- Synthesis of N-Propylpyridin-2-amine :

Pyridin-2-amine reacts with propyl bromide in toluene using [Rh(cod)Cl]₂ (5 mol%) and KOH, yielding N-propylpyridin-2-amine. - N-Oxide Formation and Fluorination :

The N-propyl derivative is oxidized to its N-oxide, followed by TBAF-mediated fluorination at the meta position. Hydrogenation (H₂/Pd-C) restores the amine, as demonstrated in 3-fluoro-4-aminopyridine synthesis (quantitative reduction).

- Avoids competing ortho/para fluorination due to N-oxide directing effects.

- Compatible with radiofluorination ([¹⁸F]TBAF) for isotopic labeling.

Copper-Catalyzed Aminofluorination of Alkenes

A one-pot, three-component method employs:

- Substrate : Functionalized alkenes (e.g., styrene derivatives).

- Catalyst : Cu(I)/Et₃N·3HF system.

- Amine Source : N-Hydroxylamines (e.g., O-benzoyl-N-hydroxylmorpholine).

- Electrophilic amination generates an aminium radical.

- Fluoride addition occurs at the β-position via radical-polar crossover.

While this method efficiently installs β-fluoroamines, its application to pyridine systems requires tailored alkene precursors.

Comparative Analysis of Methods

Critical Challenges

- Regioselectivity : Competing ortho/para fluorination in non-N-oxide routes.

- Byproducts : Benzoate adducts form in copper-catalyzed reactions unless optimized.

- Purification : Column chromatography (LP/EA mixtures) is often required.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-propylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like TBAF or other fluoride sources are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

3-fluoro-N-propylpyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including as drug candidates.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-propylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to changes in molecular pathways and biological responses .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Physicochemical and Electronic Properties

- Fluorine vs.

- N-Propyl vs. N-Isopropyl : The linear propyl chain may reduce steric hindrance compared to branched isopropyl groups, favoring interactions in enzymatic pockets .

- Aromatic vs. Aliphatic Amines : The phenylpropyl substituent in enhances hydrophobicity, whereas the target compound’s aliphatic chain may improve solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.